N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
The compound “N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a tetrazole ring, a chromene ring with a carbonyl group (4-oxo-4H-chromene), and an amide group (carboxamide). The presence of a 4-methoxyphenyl group indicates that there is a phenyl ring with a methoxy (OCH3) substituent at the 4th position .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT) could be used for this purpose .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by its functional groups. For instance, the amide group might participate in hydrolysis or condensation reactions. The tetrazole ring, being a heterocycle, might undergo substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the functional groups and overall structure of the molecule. Computational methods and experimental techniques could be used to determine these properties .Scientific Research Applications
Synthesis Techniques and Characterization
Research has shown innovative approaches to synthesizing and characterizing compounds structurally related to "N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide". Techniques involve condensation reactions, characterization by NMR, IR spectroscopy, and mass spectrometry, and specific methodologies for creating derivatives with potential biological activities. These synthetic strategies are crucial for developing compounds with tailored properties for further pharmacological evaluation or material applications (Budzisz et al., 2004).
Biological Activities and Potential Applications
Several studies have focused on the biological activities of compounds similar to "this compound", exploring their potential as antidiabetic, cytotoxic, antibacterial, and antifungal agents. For example, compounds with a similar structural framework have been evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, providing insights into their potential therapeutic applications (Lalpara et al., 2021). Additionally, derivatives have been screened for cytotoxic activity against cancer cells, suggesting their potential in cancer research (Hassan et al., 2014).
Material Science Applications
Beyond biological activities, research into compounds with this structural motif includes material science applications, such as the development of chemosensors. These studies demonstrate the versatility of "this compound" derivatives in detecting metal ions or other analytes, highlighting their potential in environmental monitoring and diagnostic assays (Meng et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYQFARBNUDDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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